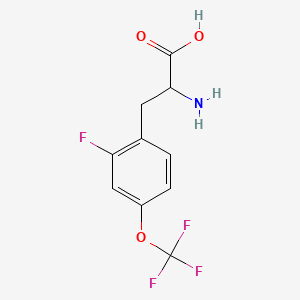

2-Fluoro-4-(trifluoromethoxy)-DL-phenylalanine

Vue d'ensemble

Description

2-Fluoro-4-(trifluoromethoxy)-DL-phenylalanine is a fluorinated amino acid derivative. The presence of fluorine atoms in its structure imparts unique properties, making it a compound of interest in various fields, including medicinal chemistry and materials science. The trifluoromethoxy group, in particular, is known for its high electronegativity and lipophilicity, which can influence the biological activity and stability of the compound .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(trifluoromethoxy)-DL-phenylalanine typically involves the introduction of the trifluoromethoxy group into the phenylalanine structure. One common method is the trifluoromethoxylation reaction, which can be achieved using various reagents and catalysts. Recent advances have led to the development of more efficient and accessible trifluoromethoxylation reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

2-Fluoro-4-(trifluoromethoxy)-DL-phenylalanine can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can produce a variety of fluorinated aromatic compounds .

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Fluorinated Compounds

- Synthesis of Complex Molecules : 2-Fluoro-4-(trifluoromethoxy)-DL-phenylalanine serves as a crucial building block in the synthesis of more complex fluorinated compounds. Its structure allows for various chemical modifications, making it valuable in organic synthesis.

Reactivity and Reaction Types

- Reactions : The compound can undergo oxidation, reduction, and nucleophilic substitution reactions. These reactions can lead to the formation of various derivatives, which are essential in creating new materials and pharmaceuticals.

| Reaction Type | Description |

|---|---|

| Oxidation | Forms oxidized derivatives like fluorinated carboxylic acids. |

| Reduction | Modifies functional groups to alter properties. |

| Substitution | Produces new fluorinated aromatic compounds. |

Biological Applications

Incorporation into Peptides and Proteins

- Studying Biological Activity : The incorporation of this compound into peptides allows researchers to study the effects of fluorination on biological activity. This is particularly relevant in understanding how structural modifications can influence protein interactions and functions.

Drug Development

- Medicinal Chemistry : The compound's stability and lipophilicity make it a candidate for drug design, particularly in developing molecules with enhanced bioavailability. Its unique properties can improve the pharmacokinetics of potential therapeutic agents .

Industrial Applications

Materials Science

- Advanced Materials Development : The stability and reactivity of this compound make it useful in developing advanced materials, including polymers and coatings that require specific chemical properties .

Agrochemicals

- Pesticide Formulations : The compound is also explored for applications in agrochemicals, where its unique chemical properties can enhance the effectiveness of pesticides and herbicides .

Biocatalytic Synthesis

A study highlighted the use of engineered Petroselinum crispum (Pc) phenylalanine ammonia lyase (PAL) variants to produce valuable phenylalanine analogues, including those with trifluoromethyl substitutions. The optimal conditions achieved high enantiomeric excess values (>99%) for several analogues, showcasing the potential for biocatalysis in producing fluorinated amino acids like this compound .

Pharmacological Research

Research has indicated that fluorinated amino acids can significantly impact drug design by enhancing binding affinities to target proteins. For instance, studies on inhibitors for cancer-related pathways have utilized derivatives of this compound to improve therapeutic efficacy .

Mécanisme D'action

The mechanism of action of 2-Fluoro-4-(trifluoromethoxy)-DL-phenylalanine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to proteins and enzymes, potentially altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other fluorinated amino acids and derivatives, such as:

- 2-Fluoro-4-(trifluoromethyl)benzoic acid

- 2-Fluoro-4-(trifluoromethoxy)benzoic acid

Uniqueness

2-Fluoro-4-(trifluoromethoxy)-DL-phenylalanine is unique due to the presence of both a fluorine atom and a trifluoromethoxy group. This combination imparts distinct properties, such as increased lipophilicity and stability, which can be advantageous in various applications .

Activité Biologique

2-Fluoro-4-(trifluoromethoxy)-DL-phenylalanine (2F4TM-DLPA) is a fluorinated derivative of DL-phenylalanine, characterized by the presence of a trifluoromethoxy group and a fluoro substituent on the aromatic ring. This unique structure imparts distinct chemical and biological properties, making it a compound of interest in medicinal chemistry and biochemistry. This article explores the biological activity of 2F4TM-DLPA, including its mechanism of action, potential therapeutic applications, and comparative analysis with similar compounds.

- Molecular Formula : C₁₀H₉F₄NO₃

- Molecular Weight : 267.18 g/mol

- Structural Features : The trifluoromethoxy group enhances lipophilicity and alters hydrophobicity compared to non-fluorinated analogs.

The biological activity of 2F4TM-DLPA is primarily attributed to its interaction with various enzymes and receptors. The trifluoromethoxy group is known to increase binding affinity, potentially altering enzyme activity. Studies suggest that it may act as a substrate analog for specific enzymes that utilize phenylalanine, which could lead to the development of new enzyme inhibitors.

Key Mechanistic Insights:

- Binding Affinity : Increased due to fluorine substitution.

- Enzyme Interaction : Potential to modulate activity through structural mimicry of natural substrates .

1. Enzyme Inhibition

Research indicates that 2F4TM-DLPA may serve as a potent inhibitor for certain enzymes involved in metabolic pathways. For instance, its structural similarity to phenylalanine allows it to interfere with enzymes that normally metabolize this amino acid, suggesting potential uses in metabolic disorders.

2. Radiolabeling Potential

The fluorine atoms in 2F4TM-DLPA make it an attractive candidate for radiolabeling with fluorine-18 (^18F), which is useful in positron emission tomography (PET) imaging. This application could facilitate studies on amino acid metabolism in vivo .

3. Probes in Biochemical Studies

Due to its unique properties, 2F4TM-DLPA can be utilized as a probe in biochemical studies, allowing for enhanced detection via nuclear magnetic resonance spectroscopy (NMR). This capability can aid in understanding enzyme kinetics and protein interactions .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Fluoro-4-(trifluoromethyl)benzoic acid | Fluoro and trifluoromethyl groups | Antagonistic effects on TRPM8 channels |

| 2-Fluoro-4-(trifluoromethoxy)benzoic acid | Similar fluorinated structure | Enhanced binding to proteins |

| Non-fluorinated phenylalanine | Standard amino acid | Baseline activity |

The unique combination of fluorine and trifluoromethoxy groups in 2F4TM-DLPA distinguishes it from other fluorinated compounds, contributing to its enhanced lipophilicity and stability .

Case Study 1: Enzyme Interaction

A study demonstrated that 2F4TM-DLPA significantly altered the activity of certain enzymes involved in aromatic amino acid metabolism. The compound exhibited competitive inhibition characteristics, suggesting its potential as a therapeutic agent for conditions linked to amino acid dysregulation .

Case Study 2: PET Imaging

In preclinical trials, radiolabeled versions of 2F4TM-DLPA were used in PET imaging studies to track amino acid transport in tumor cells. The results indicated that the compound could effectively highlight metabolic changes associated with cancer progression, showcasing its utility in diagnostic imaging .

Propriétés

IUPAC Name |

2-amino-3-[2-fluoro-4-(trifluoromethoxy)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F4NO3/c11-7-4-6(18-10(12,13)14)2-1-5(7)3-8(15)9(16)17/h1-2,4,8H,3,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFOCSWADMUTGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F4NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.